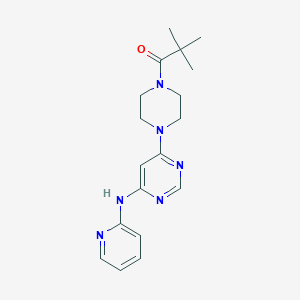

2,2-Dimethyl-1-(4-(6-(pyridin-2-ylamino)pyrimidin-4-yl)piperazin-1-yl)propan-1-one

Beschreibung

Eigenschaften

IUPAC Name |

2,2-dimethyl-1-[4-[6-(pyridin-2-ylamino)pyrimidin-4-yl]piperazin-1-yl]propan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N6O/c1-18(2,3)17(25)24-10-8-23(9-11-24)16-12-15(20-13-21-16)22-14-6-4-5-7-19-14/h4-7,12-13H,8-11H2,1-3H3,(H,19,20,21,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLGYYBFAQBLIHB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)N1CCN(CC1)C2=NC=NC(=C2)NC3=CC=CC=N3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

2,2-Dimethyl-1-(4-(6-(pyridin-2-ylamino)pyrimidin-4-yl)piperazin-1-yl)propan-1-one is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in oncology and inflammatory diseases. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various disease models, and relevant case studies.

The compound exhibits biological activity primarily through its interaction with cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. Inhibition of CDKs can lead to reduced cell proliferation, making these compounds valuable in the treatment of cancers characterized by uncontrolled cell growth. The specific mechanisms include:

- CDK Inhibition : The compound has been shown to selectively inhibit CDK4 and CDK6, which are essential for the transition from the G1 phase to the S phase of the cell cycle. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells .

- Anti-inflammatory Properties : Beyond its antitumor effects, it also demonstrates anti-inflammatory activity, potentially useful in treating conditions like rheumatoid arthritis .

Efficacy in Preclinical Studies

Numerous studies have evaluated the efficacy of this compound against various cancer cell lines and other biological targets:

Table 1: Efficacy Against Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HCT116 (Colorectal) | 0.5 | CDK4/6 Inhibition |

| MCF7 (Breast) | 0.8 | CDK4/6 Inhibition |

| A549 (Lung) | 0.6 | CDK4/6 Inhibition |

| Jurkat (Leukemia) | 0.3 | Induction of Apoptosis |

These results indicate that the compound is potent against various cancer types, highlighting its potential as a broad-spectrum anticancer agent.

Case Studies

-

Case Study on Breast Cancer :

A study conducted on MCF7 breast cancer cells demonstrated that treatment with the compound resulted in a significant decrease in cell viability and induced apoptosis through caspase activation pathways. The study reported an IC50 value of 0.8 µM, indicating strong efficacy . -

Case Study on Colorectal Cancer :

In vitro experiments using HCT116 cells showed that the compound not only inhibited cell growth but also altered the expression of key proteins involved in cell cycle regulation and apoptosis. The observed IC50 was 0.5 µM, reinforcing its potential as a therapeutic agent against colorectal cancer . -

Anti-inflammatory Effects :

Research has also indicated that this compound can reduce pro-inflammatory cytokine production in vitro, suggesting its utility in treating inflammatory diseases such as rheumatoid arthritis. The mechanism appears to involve modulation of NF-kB signaling pathways .

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Research indicates that compounds structurally similar to 2,2-Dimethyl-1-(4-(6-(pyridin-2-ylamino)pyrimidin-4-yl)piperazin-1-yl)propan-1-one exhibit promising anticancer properties. Specifically, they have shown effectiveness against various cell proliferative disorders such as:

- Cancer : The compound may inhibit the activity of serine/threonine kinases, particularly cyclin-dependent kinase 4 and cyclin-dependent kinase 6, which play crucial roles in cell cycle regulation and proliferation .

Anti-inflammatory Properties

The compound has potential applications in treating inflammatory diseases. Similar derivatives have been documented to reduce inflammation through their ability to inhibit specific signaling pathways involved in inflammatory responses .

Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties, particularly against Mycobacterium tuberculosis. The structural characteristics of the compound enable it to disrupt bacterial cell functions.

Chemoprotective Effects

The ability of this compound to inhibit cell cycle progression in normal untransformed cells suggests its utility as a chemoprotective agent. This property is crucial for developing therapies that can protect healthy cells during chemotherapy treatments .

Case Studies and Research Findings

Analyse Chemischer Reaktionen

2.2. Piperazine Coupling

The piperazine ring is typically linked to the pyrimidine via amide bond formation or alkylation :

-

Amide coupling : Reactions involving HCl/dioxane and microwave conditions (e.g., 120–130°C for 2–4 h) have been used to form amide bonds between aromatic amines and ketones .

-

Palladium-catalyzed couplings : Suzuki or Buchwald-Hartwig couplings may facilitate coupling of piperazine derivatives to pyrimidine cores, as observed in similar heterocyclic systems .

2.3. Propanone Functionalization

The 2,2-dimethylpropan-1-one group is introduced through alkylation or ketone formation :

-

Alkylation : Reactions with acetyl chloride or similar reagents under basic conditions (e.g., DIEA/DMAP) to form the ketone .

-

Purification : Silica gel chromatography with gradients (e.g., dichloromethane/methanol) is commonly used to isolate the final product .

Table 2: Comparative Analysis of Coupling Methods

| Method | Reagents | Temperature | Time | Yield Range | Advantages |

|---|---|---|---|---|---|

| Microwave-assisted coupling | HCl/dioxane | 120–130°C | 2–4 h | 8–67% | Rapid reaction, high efficiency |

| Palladium-catalyzed coupling | Pd₂(dba)₃, t-BuXPhos | Reflux (N₂) | Overnight | ~40–70% | High selectivity, versatile |

Challenges and Optimization

-

Selectivity : Positional control during pyrimidine substitution is critical. For example, truncation of fused rings can reduce kinase activity, as observed in pyrido[2,3-d]pyrimidine derivatives .

-

Efficiency : Microwave conditions significantly reduce reaction times compared to traditional heating .

-

Purification : Complex mixtures often require silica gel chromatography with optimized eluents (e.g., dichloromethane/methanol) .

Research Findings and Trends

-

Kinase-targeting moieties : Pyrimidine derivatives with amino substituents (e.g., pyridin-2-ylamino) are explored for kinase inhibition, though this compound’s biological activity is unspecified .

-

Microwave synthesis : Widely adopted for accelerating reaction kinetics and improving yields in heterocyclic chemistry .

-

Piperazine versatility : Common in drug design due to its ability to form stable amide bonds and interact with biological targets .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues with Piperazine and Propanone Moieties

Table 1: Key Structural and Functional Comparisons

Functional Group Modifications and Pharmacological Impact

Pyrimidine vs. Example: The imidazo-pyridazine derivative in showed 494.19 MH+ (ESI+) and kinase inhibition activity distinct from pyrimidine-based analogues .

Aminopropyl chains () enhance solubility but may increase off-target interactions .

Pyridine Modifications: The target compound’s pyridin-2-ylamino group provides a hydrogen bond donor, while a nitro group () introduces electron-deficient character, possibly affecting redox properties or metabolite formation .

Pharmacokinetic and Physicochemical Properties

Q & A

Q. What are the key considerations for optimizing the synthetic route of this compound, given its piperazine-pyrimidine scaffold?

Methodological Answer: The synthesis should focus on modular approaches to introduce the pyrimidine and piperazine moieties. Evidence from pyrimidine derivatives (e.g., introducing substituents at the 2-amino and 4-positions of the pyrimidine ring) suggests that sequential alkylation and coupling reactions under inert atmospheres (N₂/Ar) improve yield . Key steps include:

- Protection of reactive groups : Use tert-butoxycarbonyl (Boc) for amine protection to avoid side reactions.

- Catalytic cross-coupling : Employ Pd-catalyzed Buchwald-Hartwig amination for pyridin-2-ylamino linkage .

- Purification : Utilize flash chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization.

Q. How can structural characterization challenges (e.g., tautomerism in pyrimidine rings) be addressed?

Methodological Answer: Combine multiple spectroscopic and crystallographic techniques:

- X-ray crystallography : Resolve tautomeric forms and confirm the piperazine-pyrimidine spatial arrangement, as demonstrated for analogous compounds in single-crystal studies .

- NMR titration : Use ¹H/¹³C NMR in DMSO-d₆ to detect proton shifts indicative of tautomer equilibria.

- DFT calculations : Validate experimental data with computational models (e.g., Gaussian 16) to predict stable conformers .

Advanced Research Questions

Q. How should researchers design in vitro assays to evaluate target engagement, given potential off-target effects of the piperazine moiety?

Methodological Answer: Adopt a multi-tiered pharmacological screening strategy:

- Primary assay : Use fluorescence polarization (FP) or surface plasmon resonance (SPR) to measure binding affinity to the primary target (e.g., kinase or receptor).

- Counter-screens : Test against related off-targets (e.g., serotonin or dopamine receptors) due to piperazine’s promiscuity .

- Cellular validation : Employ CRISPR/Cas9 knockout models to confirm target-specific effects. Reference analogous studies on pyrimidine-piperazine hybrids .

Q. How can contradictory data on metabolic stability (e.g., CYP450 inhibition vs. clearance rates) be resolved?

Methodological Answer: Systematically evaluate metabolic pathways:

- Microsomal assays : Compare liver microsomes from multiple species (human, rat) to identify species-specific CYP450 interactions.

- LC-MS/MS metabolite profiling : Identify phase I/II metabolites and correlate with in vivo PK data.

- Molecular docking : Map the compound’s interaction with CYP3A4/2D6 isoforms to rationalize inhibition patterns .

Experimental Design & Data Analysis

Q. What statistical frameworks are recommended for dose-response studies involving this compound?

Methodological Answer: Adopt a replicated, randomized block design to control variability:

Q. How can stability under physiological conditions (pH, temperature) be systematically tested?

Methodological Answer: Follow ICH Q1A guidelines with modifications:

- Forced degradation : Expose the compound to acidic (0.1N HCl), basic (0.1N NaOH), oxidative (3% H₂O₂), and thermal (40–60°C) conditions.

- HPLC monitoring : Use a C18 column (5 µm, 250 mm) with UV detection at λ=254 nm to quantify degradation products .

- Kinetic modeling : Calculate degradation rate constants (k) using Arrhenius plots for shelf-life prediction .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.